{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid is an organic compound that features a chloro-substituted phenyl ring and a thiophene moiety connected via a sulfanyl linkage
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One method involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride, followed by hydrolysis to yield the desired product.
Grignard Reaction: Another approach uses 5-chloro-2-bromothiophene, which reacts with magnesium to form a Grignard reagent.
Industrial Production Methods: Industrial production typically scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the thiophene ring, potentially yielding a variety of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring and the thiophene ring, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or reduced thiophene derivatives.
Substitution: Various substituted phenyl and thiophene derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand or catalyst in organic synthesis, facilitating various chemical transformations.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features are explored for potential pharmacological activities, including anti-inflammatory and antimicrobial properties
Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industry:
Mechanism of Action
The exact mechanism of action depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene moiety can participate in π-π interactions, while the chloro and sulfanyl groups can form hydrogen bonds or engage in other non-covalent interactions with molecular targets .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the chloro and sulfanyl groups.
5-Chloro-2-thiophenecarboxylic acid: Similar structure but without the phenylacetic acid moiety.
2-Chlorothiophene: Contains the chloro and thiophene groups but lacks the phenylacetic acid component.
Uniqueness:
- The combination of a chloro-substituted phenyl ring and a thiophene moiety linked by a sulfanyl group is unique, providing distinct electronic and steric properties.
- This structural uniqueness can lead to specific interactions in biological systems and novel applications in materials science.
By understanding the synthesis, reactions, applications, and mechanisms of {5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
89011-37-0 |
---|---|
Molecular Formula |
C12H9ClO2S2 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
2-(5-chloro-2-thiophen-2-ylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C12H9ClO2S2/c13-9-3-4-10(8(6-9)7-11(14)15)17-12-2-1-5-16-12/h1-6H,7H2,(H,14,15) |
InChI Key |
JQETXMVIVYNLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)SC2=C(C=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.